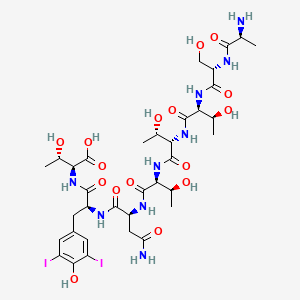

Ala-ser-thr-thr-thr-asn-3,5-diiodo-tyr-thr

Description

Significance of Peptide Modifications in Molecular and Cellular Biology Research

Post-translational modifications are chemical alterations to proteins that are pivotal in regulating their activity, localization, and interactions with other molecules like proteins, nucleic acids, and lipids. thermofisher.com These modifications can range from the addition of small chemical groups, such as phosphate (B84403) or methyl groups, to the attachment of larger molecules like carbohydrates or lipids. wikipedia.org

The human proteome is estimated to contain over a million proteins, a number far exceeding the 20,000 to 25,000 genes in the human genome. thermofisher.com This vast complexity is largely achieved through PTMs. thermofisher.com These modifications are essential for a multitude of cellular processes, including signal transduction, gene expression, and protein degradation. ptgcn.comnumberanalytics.com For instance, phosphorylation is a common PTM that acts as a molecular switch to control enzyme activity. wikipedia.org Glycosylation, the attachment of sugar molecules, can aid in protein folding and stability. wikipedia.org

The dysregulation of PTMs is implicated in a wide range of diseases, including cancer and neurodegenerative disorders, making them critical targets for therapeutic development. numberanalytics.comnih.gov Consequently, the identification and characterization of PTMs are crucial for understanding both normal cellular functions and disease pathogenesis. thermofisher.comnih.gov

| Type of PTM | Description | Biological Role |

| Phosphorylation | Covalent addition of a phosphate group. wikipedia.org | Regulates enzyme activity, cell signaling. wikipedia.org |

| Glycosylation | Attachment of carbohydrate molecules. wikipedia.org | Promotes protein folding and stability. wikipedia.org |

| Ubiquitination | Covalent attachment of ubiquitin protein. ptgcn.com | Targets proteins for degradation, cellular signaling. ptgcn.com |

| Acetylation | Addition of an acetyl group. thermofisher.com | Regulates gene expression, protein function. thermofisher.com |

| Lipidation | Attachment of lipid molecules. wikipedia.org | Targets proteins to cell membranes. wikipedia.org |

| Methylation | Addition of a methyl group. thermofisher.com | Influences protein function and interactions. thermofisher.com |

Overview of Nonapeptide "Ala-Ser-Thr-Thr-Thr-Asn-3,5-Diiodo-Tyr-Thr" as a Model for Investigating Modified Amino Acid Influence

The synthetic nonapeptide this compound serves as a specialized tool in peptide research. Its sequence is composed of common amino acids such as Alanine (B10760859) (Ala), Serine (Ser), Threonine (Thr), and Asparagine (Asn), but notably features a modified, non-proteinogenic amino acid: 3,5-Diiodo-L-tyrosine. nih.govpharmacompass.comapeptides.com

The key component, 3,5-Diiodo-L-tyrosine, is a derivative of the amino acid L-tyrosine with iodine atoms attached at two positions on the phenyl ring. nih.gov In nature, diiodotyrosine is an intermediate in the biosynthesis of thyroid hormones. pharmacompass.comwikipedia.org The incorporation of this iodinated amino acid into the peptide chain creates a molecule that is not naturally synthesized, making it an ideal model for several areas of investigation:

Studying the Impact of Halogenation: Researchers can use this peptide to understand how the presence of heavy atoms like iodine affects peptide structure, stability, and interactions. Halogenation is a chemical modification strategy that can be used to enhance the bioactivity and stability of peptides. nih.gov

Probing Molecular Interactions: The unique properties of the diiodotyrosine residue can be exploited in biophysical studies. For example, the iodine atoms can serve as heavy-atom labels in X-ray crystallography to help solve the three-dimensional structure of the peptide or a peptide-protein complex.

Developing Novel Bioactive Peptides: By systematically replacing standard amino acids with modified versions like 3,5-diiodotyrosine, scientists can explore the development of peptides with enhanced therapeutic properties. nih.gov Peptides are desirable as therapeutic agents due to their high efficacy and specificity compared to small molecule drugs. nih.gov

The peptide's structure, with its repeating threonine residues, also provides a backbone to study the influence of the modified tyrosine in a specific sequence context. nih.gov

| Component | Type | Significance in the Nonapeptide |

| Ala, Ser, Thr, Asn | Proteinogenic Amino Acids | Form the peptide backbone and contribute to its overall properties. |

| 3,5-Diiodo-Tyr | Modified Amino Acid | The key modification for studying the influence of halogenation and non-natural residues on peptide function. nih.govpharmacompass.com |

Research Gaps and Opportunities in the Study of Complex Modified Peptides

Despite significant progress, the study of complex modified peptides faces several challenges and offers numerous opportunities for future research. A primary hurdle is the analytical complexity of identifying and characterizing PTMs, especially for less common modifications. mdpi.com The development of more sensitive and specific detection methods is an ongoing need. ptgcn.com

A significant gap exists in understanding the intricate "crosstalk" between different PTMs, where one modification can influence another, adding layers of regulatory complexity. thermofisher.com Furthermore, predicting the functional consequences of specific modifications from the amino acid sequence alone remains a major challenge. mdpi.com

Opportunities for advancement lie in several key areas:

Technological Innovation: Advances in mass spectrometry and proteomics are enabling the discovery of new PTMs and a more comprehensive analysis of the "PTM-ome". acs.org

Computational Biology: The use of deep learning and artificial intelligence, such as modifications of the AlphaFold network, is showing promise for predicting the structure of modified and cyclic peptides, which can accelerate their design for therapeutic purposes. youtube.com

Synthetic Chemistry: The development of novel chemical methods for the precise, site-specific modification of peptides is crucial for creating new research tools and therapeutic candidates. nih.gov This allows for the creation of peptides with improved properties, such as increased stability or cell permeability. nih.govnih.gov

Targeted Therapeutics: As our understanding of the role of specific PTMs in disease grows, so does the opportunity to develop highly targeted therapies. nih.govmdpi.com For instance, peptide-drug conjugates are being explored as a way to deliver therapeutic agents specifically to cancer cells. nih.gov

The field is also seeing a convergence of disciplines, where chemists, biologists, and computational scientists collaborate to unravel the complexities of modified peptides, paving the way for new discoveries and applications in medicine and biotechnology. nih.govpinnaclepeptides.com

Computational Design and Predictive Modeling of "this compound" and Its Analogs

The rational design of peptides with specific biological activities is a cornerstone of modern therapeutic development. The peptide with the sequence this compound represents a unique case, incorporating a heavily hydroxylated threonine-rich region, a polar asparagine, and a synthetically modified diiodotyrosine residue. This combination of features suggests a complex conformational landscape and specific interaction potentials. Computational modeling provides a powerful toolkit to explore these properties before undertaking costly and time-consuming experimental synthesis and testing.

Structure

2D Structure

Properties

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H53I2N9O16/c1-11(38)28(54)42-21(10-47)31(57)43-24(13(3)49)33(59)45-25(14(4)50)34(60)44-23(12(2)48)32(58)41-20(9-22(39)52)29(55)40-19(30(56)46-26(15(5)51)35(61)62)8-16-6-17(36)27(53)18(37)7-16/h6-7,11-15,19-21,23-26,47-51,53H,8-10,38H2,1-5H3,(H2,39,52)(H,40,55)(H,41,58)(H,42,54)(H,43,57)(H,44,60)(H,45,59)(H,46,56)(H,61,62)/t11-,12-,13-,14-,15-,19-,20-,21-,23-,24-,25-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEMHZCBNZMGFO-FXOPEWHHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)N[C@@H]([C@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H53I2N9O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1109.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Design and Predictive Modeling of Ala Ser Thr Thr Thr Asn 3,5 Diiodo Tyr Thr and Its Analogs

In Silico Sequence Design and Optimization Strategies for Modified Peptides

The design of a peptide like Ala-Ser-Thr-Thr-Thr-Asn-3,5-Diiodo-Tyr-Thr involves a multi-faceted in silico approach. The initial sequence may be derived from a known biologically active peptide, with modifications introduced to enhance specific properties. The inclusion of 3,5-diiodotyrosine, for instance, is a significant modification that can dramatically alter binding affinity and selectivity due to its increased size, hydrophobicity, and potential for halogen bonding.

Optimization strategies for such a modified peptide would involve the systematic virtual screening of analogs. mdpi.com This process, often referred to as computational alanine (B10760859) scanning or, more broadly, site-saturation mutagenesis, involves replacing each amino acid in the sequence with other natural or non-natural amino acids to predict the effect on a desired property, such as binding affinity to a target protein. nih.gov Machine learning models, particularly regression models like XGBoost, can be trained on existing peptide-protein interaction data to predict the binding affinities of these newly generated peptide variants. mdpi.com

For the specific peptide , an in silico optimization strategy would focus on several key aspects:

Threonine Cluster Modification: The five consecutive threonine residues present a region of high polarity and potential for hydrogen bonding. Computational models could explore the impact of replacing one or more threonines with serine (a smaller hydroxylated residue) or other polar amino acids to fine-tune solubility and interaction profiles.

Diiodotyrosine Analogs: The effect of the iodine atoms is critical. Optimization algorithms would assess the impact of replacing 3,5-diiodotyrosine with 3-iodotyrosine, tyrosine, or other halogenated tyrosines to understand the structure-activity relationship of this modification.

A hypothetical library of analogs for screening could be generated as shown in the table below.

| Peptide Analog | Modification | Predicted Property Change (Example) |

| Ala-Ser -Thr-Thr-Thr-Asn-3,5-Diiodo-Tyr-Thr | Serine substitution | Increased flexibility |

| Ala-Ser-Thr-Thr-Thr-Asn-Tyr -Thr | Removal of Iodine | Decreased binding affinity |

| Ac -Ala-Ser-Thr-Thr-Thr-Asn-3,5-Diiodo-Tyr-Thr-NH2 | Terminal modifications | Increased stability |

| Ala-Ser-Ala -Thr-Thr-Asn-3,5-Diiodo-Tyr-Thr | Alanine substitution | Altered hydrogen bonding network |

Prediction of Potential Molecular Interaction Sites and Binding Partners

Identifying the potential binding partners and interaction sites of this compound is a key goal of computational modeling. A variety of in silico methods can be employed for this purpose.

Protein-Peptide Docking: If a potential protein target is known, molecular docking simulations can predict the binding mode and affinity of the peptide. rsc.org These simulations would explore various conformations of the peptide within the binding pocket of the protein to find the most energetically favorable interaction. The large, hydrophobic diiodotyrosine residue would likely play a significant role in anchoring the peptide to a hydrophobic pocket on the receptor surface.

Pharmacophore Modeling: Based on the peptide's conformational ensemble from MD simulations, a 3D pharmacophore model can be generated. This model defines the spatial arrangement of key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are essential for binding. This pharmacophore can then be used to screen virtual libraries of proteins to identify potential binding partners.

Sequence-Based Prediction: Machine learning and deep learning models can predict peptide-protein interactions (PepPIs) using only sequence information. rsc.orgoup.com These models are trained on large datasets of known interactions and can identify potential binding partners without a known 3D structure. The specific sequence of the peptide, including the modified tyrosine, would be encoded and fed into the model to predict the likelihood of interaction with various proteins.

The table below illustrates a hypothetical output from a binding site prediction analysis.

| Residue | Potential Role in Interaction | Predicted Interacting Residues on a Hypothetical Receptor |

| Ala1 | N-terminal anchor | Hydrophobic pocket |

| Ser2 | Hydrogen bonding | Polar residue (e.g., Gln, Asn) |

| Thr3-Thr6 | Extended hydrogen bond network | Solvent-exposed loop |

| Asn7 | Hydrogen bonding, polar contact | Charged or polar residue (e.g., Arg, His) |

| 3,5-Diiodo-Tyr8 | Hydrophobic interaction, halogen bonding | Aromatic or hydrophobic pocket (e.g., Phe, Leu) |

| Thr9 | C-terminal interaction | Polar residue (e.g., Ser, Thr) |

Computational Prediction of Peptide Stability and Susceptibility to Enzymatic Degradation

A major hurdle for peptide therapeutics is their typically short half-life in vivo due to enzymatic degradation. researchgate.net Computational tools can predict the stability of a peptide and its susceptibility to cleavage by proteases.

Enzymatic cleavage is a primary pathway for peptide degradation. nih.gov The number and location of potential cleavage sites directly influence the peptide's stability. nih.gov Various web servers and standalone software can predict cleavage sites for common proteases (e.g., trypsin, chymotrypsin) based on the peptide's amino acid sequence. For this compound, chymotrypsin (B1334515) would be predicted to cleave after the tyrosine residue, although the di-iodination may sterically hinder this cleavage. researchgate.net

The stability of a peptide is also influenced by its amino acid composition and sequence. sigmaaldrich.com For instance, peptides with N-terminal Met, Ser, Ala, Thr, Val, or Gly often exhibit longer half-lives. nih.gov The presence of the non-natural 3,5-diiodotyrosine is expected to increase resistance to enzymatic degradation at that site. Modifications such as N-terminal acetylation and C-terminal amidation are common strategies to block exopeptidases, and their effect on stability can be modeled. nih.gov

Deep learning models have also been developed to predict peptide stability from their sequence, learning complex patterns from large datasets of experimentally determined peptide stabilities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Peptide Modifications

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For peptides, this involves developing mathematical models that relate physicochemical descriptors of peptide analogs to their measured activity (e.g., binding affinity, inhibitory concentration).

To perform a QSAR analysis on this compound and its analogs, a dataset of peptides with varying modifications and their corresponding biological activities would be required. The process would involve:

Descriptor Calculation: For each peptide in the series, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., molecular weight, logP, polar surface area), topological indices, and 3D descriptors derived from conformational analysis.

Model Building: A statistical method, such as partial least squares (PLS) or a machine learning algorithm like support vector machines (SVM) or random forest (RF), is used to build a mathematical model that links the descriptors to the activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

Chemical Synthesis and Derivatization Strategies for Ala Ser Thr Thr Thr Asn 3,5 Diiodo Tyr Thr

Advanced Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing peptides like Ala-Ser-Thr-Thr-Thr-Asn-3,5-Diiodo-Tyr-Thr, offering a streamlined process over traditional solution-phase methods. The synthesis is built upon anchoring the C-terminal amino acid to an insoluble resin support, allowing for the use of excess reagents to drive reactions to completion, followed by simple filtration and washing steps to remove byproducts.

The synthesis of this particular peptide, which is rich in hydroxyl-containing amino acids (Ser and Thr), can be prone to aggregation. The choice of synthetic strategy, particularly the protecting groups for the α-amino group, is critical. The two most common strategies are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry. Fmoc chemistry, which uses a mild base for deprotection, is often preferred.

A key consideration is the protection of the side-chain hydroxyl groups of serine and threonine. While typically protected as tert-butyl (tBu) ethers in Fmoc-SPPS to prevent side reactions, some studies have shown that for peptides containing multiple threonine residues, synthesis can be successful without side-chain protection, depending on the coupling reagents and conditions used. For the asparagine (Asn) residue, its side-chain amide is typically protected, often with a Trityl (Trt) group, to improve solubility and prevent dehydration or aspartimide formation, a common side reaction that can lead to impurities. Aspartimide formation can result in racemization and the formation of undesired α- and β-peptides.

The efficiency of coupling each amino acid is maximized by using specific activating reagents. A variety of coupling reagents are available, each with different activation mechanisms and efficiencies, which can be crucial for overcoming the steric hindrance and potential aggregation associated with the triple-threonine sequence.

Table 1: Common Coupling Reagents in SPPS

| Reagent Class | Examples | Mechanism of Action |

|---|---|---|

| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms a highly reactive O-acylisourea intermediate, often used with additives like HOBt to reduce racemization. |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Forms an active ester with the carboxyl group of the incoming amino acid. |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, TBTU | Reacts with the carboxylic acid to form an activated species that readily couples with the free amine of the peptide chain. |

Strategic Incorporation of the 3,5-Diiodotyrosine Residue into the Peptide Sequence

The incorporation of the non-standard amino acid 3,5-diiodotyrosine is a critical step in the synthesis of the target peptide. This is achieved by using a pre-synthesized and protected 3,5-diiodotyrosine building block. In the context of Fmoc-SPPS, this would be Fmoc-L-3,5-diiodotyrosine. This modified amino acid is introduced into the peptide sequence using the same coupling protocols as standard amino acids.

The presence of the two iodine atoms on the tyrosine ring makes this residue significantly more sterically hindered and hydrophobic than a standard tyrosine. This may necessitate the use of highly efficient coupling reagents, such as HATU, and potentially longer coupling times to ensure the reaction proceeds to completion. The successful incorporation is monitored using standard SPPS tests like the Kaiser (ninhydrin) test to confirm the absence of free primary amines before proceeding to the next cycle. The diiodinated tyrosine residue is often incorporated specifically as a precursor for subsequent isotopic labeling.

Solution-Phase Synthetic Approaches for Specific Peptide Segments or Modifications

While SPPS is the dominant method for a peptide of this length, solution-phase peptide synthesis (SPPS) represents a classical alternative that can be employed, particularly for the synthesis of specific peptide fragments that are later joined together (fragment condensation). For instance, a dipeptide or tripeptide segment of the target sequence could be synthesized entirely in solution.

This approach requires careful management of protecting groups to ensure selective bond formation and prevent unwanted side reactions. For example, to couple two amino acid fragments in solution, the N-terminus of one must be protected (e.g., with a Boc or Cbz group) and the C-terminus of the other must be activated (e.g., as an active ester).

Key challenges in solution-phase synthesis include the purification of intermediate products after each step, which can be complex and time-consuming, and the risk of racemization during fragment coupling. Though less common for synthesizing the entire this compound sequence from scratch, solution-phase techniques are valuable for specific modifications or for creating segments that are difficult to assemble on a solid support.

Purification Techniques for High-Purity "this compound"

Following synthesis and cleavage from the resin, the crude peptide product contains the target molecule along with a variety of impurities. These impurities can include deletion sequences (from incomplete coupling), truncated peptides, and by-products from the cleavage of protecting groups. Therefore, a robust purification strategy is essential to achieve high purity.

The standard and most effective method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . In this technique, the crude peptide mixture is separated based on hydrophobicity. A C18-modified silica (B1680970) stationary phase is commonly used, and a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing 0.1% trifluoroacetic acid, TFA) is used to elute the components. The hydrophobic 3,5-diiodotyrosine residue will significantly increase the retention time of the target peptide compared to similar sequences lacking this modification.

For large-scale purification or for initial clean-up of very crude samples, other techniques can be considered as alternatives or complementary steps to RP-HPLC.

Table 2: Comparison of Purification Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| RP-HPLC | Separation based on hydrophobicity. | High resolution and purity; well-established for peptides. | Limited loading capacity; can be time-consuming and solvent-intensive for large quantities. |

| Solid-Phase Extraction (SPE) | Simplified chromatographic separation on a cartridge. | Fast, economical, good for initial cleanup and desalting. | Lower resolution than HPLC; not typically sufficient for final high-purity product. |

| Flash Chromatography | Medium-pressure chromatography with larger particle size stationary phase. | High loading capacity; faster than preparative HPLC; can significantly enrich the target peptide before a final HPLC polishing step. | Lower resolution than HPLC. |

| Ion-Exchange Chromatography | Separation based on net charge of the peptide. | Useful for separating peptides with different charge states; orthogonal to RP-HPLC. | Purity may be lower than RP-HPLC for closely related impurities. |

Chemo-Selective Conjugation and Derivatization of "this compound"

The peptide sequence this compound offers several functional groups that can be used for chemo-selective conjugation to other molecules, such as cytotoxic drugs, imaging agents, or stabilizing polymers. This process transforms the peptide into a bioconjugate with potentially new or enhanced functions.

Potential Conjugation Sites:

N-terminal α-amine group: This is a common and reliable site for conjugation. It can be selectively targeted under controlled pH conditions.

C-terminal carboxylic acid: This group can be activated to form an amide bond with an amine-containing molecule.

Side-chain of Asparagine (Asn): The primary amide in the side chain is generally less reactive and not a typical site for selective conjugation.

Side-chains of Serine (Ser) and Threonine (Thr): The hydroxyl groups are generally not reactive enough for selective conjugation without prior activation, which can be challenging to perform selectively.

Phenolic hydroxyl of 3,5-Diiodotyrosine: This group is also a potential site, although its reactivity can be influenced by the adjacent iodine atoms.

The most straightforward conjugation strategies would target the unique N-terminal amine or C-terminal carboxylate. For example, a cytotoxic drug could be attached to the N-terminus via a stable linker, creating a peptide-drug conjugate (PDC) designed for targeted therapy. The concept is similar to that of antibody-drug conjugates (ADCs), where the peptide acts as a targeting moiety.

Isotopic Labeling of "this compound" for Research Applications (e.g., ¹²⁵I, ³H)

Isotopic labeling is crucial for using peptides in a variety of research applications, including receptor binding assays, metabolic studies, and in vivo imaging. The presence of the 3,5-diiodotyrosine residue makes this peptide an excellent candidate for specific labeling methods.

Tritium (B154650) (³H) Labeling: The most direct and effective method for tritium labeling of this peptide is through catalytic tritiodeiodination . The non-radioactive iodine atoms of the 3,5-diiodotyrosine residue are catalytically replaced with tritium (³H) atoms from tritium gas. This is a well-established method for labeling peptides containing iodinated precursors. This reaction typically uses a palladium catalyst (e.g., 10% Pd/C) and results in a high specific activity product, as two tritium atoms can potentially be incorporated per molecule. This method has the significant advantage of not altering the underlying peptide structure, preserving its biological properties.

Iodine-125 (¹²⁵I) Labeling: Direct radioiodination is a common method for labeling peptides containing tyrosine or histidine residues. This involves the oxidation of sodium [¹²⁵I]iodide to an electrophilic iodine species that then substitutes onto the aromatic ring. However, since the tyrosine residue in the target peptide is already blocked with non-radioactive iodine, direct ¹²⁵I labeling at this position is not feasible. If the peptide were synthesized with a standard tyrosine instead, it could be readily labeled with ¹²⁵I using reagents like Chloramine-T or Iodogen. For the existing di-iodo peptide, an alternative strategy would be required, such as conjugating a separate ¹²⁵I-labeled prosthetic group to the N-terminus of the peptide.

Table 3: Isotopic Labeling Strategies

| Isotope | Precursor | Labeling Method | Key Features |

|---|---|---|---|

| ³H (Tritium) | 3,5-Diiodotyrosine residue within the peptide. | Catalytic dehalogenation (I/T exchange) with T₂ gas and a palladium catalyst. | High specific activity (up to ~60 Ci/mmol); preserves peptide structure. |

| ¹²⁵I (Iodine-125) | A native Tyrosine or Histidine residue (not present in this form). | Direct oxidative iodination using Na¹²⁵I and an oxidizing agent (e.g., Iodogen). | High sensitivity for detection in binding assays. Not directly applicable to the di-iodinated peptide. |

| ¹²⁵I (Iodine-125) | N-terminus or other functional group. | Conjugation with an ¹²⁵I-labeled prosthetic group. | An indirect method used when direct labeling is not possible. |

Advanced Physicochemical and Structural Characterization of Ala Ser Thr Thr Thr Asn 3,5 Diiodo Tyr Thr

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive characterization of synthetic peptides like Ala-Ser-Thr-Thr-Thr-Asn-3,5-Diiodo-Tyr-Thr. It provides highly accurate mass measurements, which are crucial for confirming the elemental composition and, by extension, the identity of the peptide. nih.gov The exceptional mass accuracy of HRMS allows for the differentiation between the target peptide and closely related impurities that may have formed during synthesis. nih.govwaters.com

When coupled with liquid chromatography (LC-HRMS), this technique becomes a powerful tool for assessing the purity of the peptide preparation. nih.gov The chromatographic separation resolves the main peptide from any by-products, such as deletion or insertion sequences, or incompletely deprotected species. The subsequent HRMS analysis of each separated peak provides an accurate mass, enabling the identification of these impurities. waters.com For iodinated peptides, HRMS is particularly valuable for confirming the correct number of iodine atoms incorporated into the tyrosine residue. nih.govcore.ac.uk The mass difference between the non-iodinated, mono-iodinated, and di-iodinated forms is readily detectable, ensuring the desired modification has occurred. nih.govresearchgate.net

Table 1: Theoretical and Expected HRMS Data for this compound and Potential Impurities

| Compound/Impurity | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected m/z for [M+H]⁺ | Expected m/z for [M+2H]²⁺ |

| This compound | C₃₅H₅₃I₂N₉O₁₆ | 1109.1419 | 1110.1492 | 555.5782 |

| Non-iodinated Precursor | C₃₅H₅₅N₉O₁₆ | 857.3767 | 858.3840 | 429.6956 |

| Mono-iodinated Impurity | C₃₅H₅₄IN₉O₁₆ | 983.2458 | 984.2531 | 492.6302 |

| Deletion of one Threonine | C₃₁H₄₈I₂N₈O₁₄ | 1008.1147 | 1009.1220 | 505.0646 |

| Insertion of one Alanine (B10760859) | C₃₈H₅₈I₂N₁₀O₁₇ | 1180.1989 | 1181.2062 | 591.1067 |

Note: The theoretical mass of the di-iodinated peptide is calculated based on the most abundant isotopes of each element. The molecular formula and weight for the non-iodinated precursor are based on public chemical databases. nih.gov The mass of 3,5-Diiodo-L-tyrosine is 432.98 g/mol . nist.govmedchemexpress.com The masses of impurities are calculated based on the addition or subtraction of the respective amino acid residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure of peptides in solution, providing insights that are complementary to solid-state methods like X-ray crystallography. nih.govspringernature.com For this compound, NMR studies can reveal detailed information about the conformation of the peptide backbone and the orientation of the amino acid side chains. nmims.edu

A series of one- and two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, are employed to assign the proton and carbon resonances of each amino acid residue. nmims.edu The Nuclear Overhauser Effect (NOE) data, in particular, provides through-space distance restraints between protons that are close in space, which are fundamental for calculating the three-dimensional structure. The presence of the four consecutive threonine residues presents a unique structural element, and NMR can elucidate the local conformation and potential for hydrogen bonding within this segment.

The incorporation of the 3,5-diiodo-tyrosine residue introduces specific spectral signatures. The aromatic protons of the di-iodinated tyrosine will have characteristic chemical shifts that can be unambiguously assigned. nih.gov Furthermore, while ¹²⁷I itself is a quadrupolar nucleus and generally gives very broad signals, its presence influences the electronic environment of the tyrosine ring, which is observable in the ¹H and ¹³C NMR spectra. huji.ac.il NMR can also be used to study the conformational dynamics of the peptide by analyzing parameters such as temperature coefficients of amide protons and relaxation data, revealing the flexibility of different parts of the peptide chain. nmims.edu

Table 2: Expected ¹H NMR Chemical Shift Ranges for Key Residues in this compound

| Amino Acid Residue | Proton | Expected Chemical Shift Range (ppm) | Notes |

| Alanine (Ala) | α-H | 3.9 - 4.5 | |

| β-H₃ | 1.3 - 1.6 | ||

| Serine (Ser) | α-H | 4.1 - 4.7 | |

| β-H₂ | 3.7 - 4.0 | ||

| Threonine (Thr) | α-H | 4.0 - 4.6 | |

| β-H | 4.0 - 4.4 | ||

| γ-H₃ | 1.1 - 1.4 | ||

| Asparagine (Asn) | α-H | 4.3 - 4.9 | |

| β-H₂ | 2.6 - 3.0 | ||

| δ-NH₂ | 6.8 - 7.8 | ||

| 3,5-Diiodo-Tyrosine | α-H | 4.2 - 4.8 | |

| β-H₂ | 2.8 - 3.3 | ||

| Aromatic H (2,6) | 7.5 - 8.0 | Expected to be a singlet due to symmetry. |

Note: These are general expected ranges and the actual chemical shifts will be influenced by the local conformation, solvent, and temperature. The chemical shifts for similar peptide structures can be found in the literature. nih.govchemicalbook.com

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination and Conformational Changes

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides in solution. americanpeptidesociety.orgnih.gov By measuring the differential absorption of left- and right-circularly polarized light, CD provides a spectral signature that is characteristic of different types of secondary structures, such as α-helices, β-sheets, and random coils. americanpeptidesociety.org For a relatively short and flexible peptide like this compound, CD spectroscopy can reveal the predominant solution conformation.

The far-UV CD spectrum (typically 190-250 nm) is dominated by the peptide backbone amide bonds. youtube.com A strong negative band around 200 nm is characteristic of a random coil conformation, which is often expected for short, linear peptides in aqueous solution. mdpi.com However, the presence of the threonine-rich sequence could potentially induce some local ordering or turns, which would be reflected in the CD spectrum.

The near-UV CD spectrum (250-350 nm) provides information on the environment of aromatic amino acid side chains. youtube.com In this peptide, the 3,5-diiodo-tyrosine residue will be the primary contributor to the near-UV CD signal. nih.gov Changes in the conformation of the peptide that alter the local environment of this residue will lead to changes in its CD spectrum. CD can also be used to monitor conformational changes in response to variations in environmental conditions such as temperature, pH, or the addition of co-solvents, providing insights into the peptide's stability and folding/unfolding transitions. americanpeptidesociety.org

Table 3: Characteristic CD Spectral Features for Different Secondary Structures

| Secondary Structure | Wavelength of Maxima/Minima (nm) |

| α-Helix | Negative bands at ~222 and ~208 nm, Positive band at ~193 nm. mdpi.com |

| β-Sheet | Negative band at ~218 nm, Positive band at ~195 nm. mdpi.com |

| Random Coil | Strong negative band around 195-200 nm, low ellipticity above 210 nm. mdpi.com |

| Type I β-Turn | Negative band ~225 nm, Positive band ~205 nm, weak negative band ~185 nm. |

| Type II β-Turn | Negative band ~227 nm, Positive band ~207 nm, weak positive band ~185 nm. |

Note: The observed spectrum for this compound will likely be a combination of these features, reflecting its conformational ensemble in solution. The presence of the di-iodinated tyrosine may also contribute to the far-UV spectrum.

X-ray Crystallography for High-Resolution Three-Dimensional Structure Determination (if crystalline form achievable)

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. nih.gov However, its application to a small, flexible peptide like this compound is contingent upon the ability to grow well-ordered, single crystals, which can be a significant challenge. americanpeptidesociety.org Peptides, due to their conformational flexibility, often resist forming the highly ordered lattice required for diffraction. nih.gov

Should crystallization be successful, the resulting electron density map would provide an unambiguous determination of the peptide's conformation in the solid state. nih.gov This would include the precise backbone torsion angles (phi and psi), the orientation of all amino acid side chains, and any intermolecular interactions within the crystal lattice, such as hydrogen bonds and van der Waals contacts.

The presence of the two heavy iodine atoms in the 3,5-diiodo-tyrosine residue would be highly advantageous for solving the crystal structure. nih.gov Iodine is an effective anomalous scatterer, and the anomalous signal from the iodine atoms can be used to determine the phases of the diffraction data (a technique known as single-wavelength anomalous diffraction or SAD), which is often a major bottleneck in structure determination. nih.gov

Table 4: Key Steps and Considerations for X-ray Crystallography of this compound

| Step | Description | Key Considerations |

| Crystallization Screening | A wide range of conditions (precipitants, buffers, pH, temperature) are tested to induce crystal formation. americanpeptidesociety.org | Peptide purity is critical; even small impurities can inhibit crystallization. nih.gov Techniques like vapor diffusion and microbatch are commonly used. americanpeptidesociety.org |

| Crystal Optimization | Conditions that yield initial microcrystals are refined to produce larger, better-quality crystals suitable for diffraction. | Additives and co-crystallization agents may be explored to improve crystal quality. approcess.com |

| Data Collection | A single crystal is exposed to a high-intensity X-ray beam (often from a synchrotron source), and the resulting diffraction pattern is recorded. nih.gov | Cryo-cooling is typically used to protect the crystal from radiation damage. nih.gov The anomalous scattering from iodine should be measured. nih.gov |

| Structure Solution and Refinement | The diffraction data is processed to determine the unit cell dimensions and space group. The phases are determined (e.g., using the anomalous signal from iodine), an electron density map is calculated, and a molecular model is built and refined against the data. nih.gov | The high resolution of the data determines the level of detail in the final structure. |

Vibrational Spectroscopy (e.g., FTIR, Raman) for Conformational Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a "conformational fingerprint" of a peptide by probing its molecular vibrations. nih.govnih.gov These techniques are sensitive to the secondary structure and local environment of the peptide backbone and amino acid side chains. nih.gov

In FTIR spectroscopy, the amide I band (1600-1700 cm⁻¹), which arises primarily from the C=O stretching vibration of the peptide backbone, is particularly informative for secondary structure analysis. nih.gov The frequency of this band is sensitive to hydrogen bonding patterns, allowing for the differentiation between α-helical, β-sheet, and random coil conformations. The amide II and III bands also provide complementary structural information. nih.govnih.gov

Raman spectroscopy offers similar conformational insights. nih.gov It is particularly advantageous for studying samples in aqueous solution because water is a weak Raman scatterer. patsnap.com The amide I and amide III (1200-1300 cm⁻¹) regions in the Raman spectrum are sensitive to the peptide backbone conformation. nih.govresearchgate.net Furthermore, specific vibrational modes of the di-iodinated tyrosine side chain can be identified, providing a probe for its local environment. Both FTIR and Raman can be used to monitor conformational changes induced by factors such as ligand binding or changes in the solvent environment. nih.gov

Table 5: Characteristic Amide I Frequencies in Vibrational Spectroscopy for Different Secondary Structures

| Secondary Structure | Typical Amide I Frequency Range (cm⁻¹) in FTIR | Typical Amide I Frequency Range (cm⁻¹) in Raman |

| α-Helix | 1650 - 1658 | 1645 - 1657 |

| β-Sheet | 1620 - 1640 (and often a weaker band at 1680-1700) | 1665 - 1680 |

| Random Coil | 1640 - 1650 | 1660 - 1665 |

| β-Turn | 1660 - 1685 | ~1665 |

Note: These are general ranges and can be influenced by the specific peptide sequence, solvent, and hydration state. The data is based on general knowledge in peptide spectroscopy. nih.govnih.gov

Advanced Chromatographic Techniques for Homogeneity and Impurity Profiling

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable for assessing the homogeneity and purity of synthetic peptides like this compound. waters.comwaters.com These methods are used both for purification after synthesis and for final quality control analysis.

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for peptides. nih.gov A C18 stationary phase is typically employed, and separation is achieved by running a gradient of an organic solvent (like acetonitrile) in an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.govcore.ac.uk This method effectively separates the target peptide from a wide range of impurities, including:

Deletion sequences: Peptides missing one or more amino acids. researchgate.net

Insertion sequences: Peptides with extra amino acid residues. researchgate.net

Incompletely deprotected peptides: Peptides still carrying protecting groups from the synthesis.

Oxidized or modified peptides: For instance, peptides with oxidized methionine or other modifications.

Different iodination states: Non-iodinated and mono-iodinated species can be separated from the desired di-iodinated product. nih.govcore.ac.uk The addition of iodine atoms increases the hydrophobicity of the peptide, leading to a longer retention time on the RP-HPLC column. nih.gov

The use of a photodiode array (PDA) detector allows for the monitoring of the elution profile at multiple wavelengths, which can help in distinguishing between peaks based on their UV-Vis spectra. thermofisher.com For a comprehensive impurity profile, HPLC is often coupled with mass spectrometry (LC-MS), which allows for the identification of the impurities based on their mass-to-charge ratio, as discussed in section 4.1. nih.govwaters.com

Table 6: Typical RP-HPLC Conditions and Expected Elution Order

| Parameter | Typical Condition | Rationale/Expected Outcome |

| Column | C18, 2.1-4.6 mm ID, 50-250 mm length, 1.7-5 µm particle size | C18 provides good retention and selectivity for peptides. Smaller particles (UHPLC) offer higher resolution and faster analysis times. |

| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent, improving peak shape and resolution. |

| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) | Acetonitrile is the organic modifier used to elute the peptide from the column. |

| Gradient | A linear gradient from low %B to high %B (e.g., 5% to 60% B over 30 minutes) | The gradient elution is necessary to separate peptides with a wide range of hydrophobicities. |

| Detection | UV at 214 nm and 280 nm | 214 nm detects the peptide backbone. 280 nm is specific for the tyrosine residue. |

| Expected Elution Order | 1. Non-iodinated peptide2. Mono-iodinated peptide3. Di-iodinated peptide | Increasing iodination leads to increased hydrophobicity and thus longer retention time. nih.govresearchgate.net |

Absence of Specific Research Data for "this compound"

Following a comprehensive search for the chemical compound "this compound," it has been determined that there is no publicly available scientific literature or research data corresponding to the specific molecular interaction mechanisms outlined in the query. This includes a lack of information regarding its binding partners, quantitative binding assays, allosteric modulation effects, and interaction hotspot analysis.

The specified peptide, a sequence of Alanine, Serine, Threonine (x3), Asparagine, 3,5-Diiodo-Tyrosine, and Threonine, does not appear in published databases or research articles related to target identification, ligand binding kinetics, or structural biology studies. Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables as requested, because no such data appears to exist for this specific compound.

Generating content on the requested topics would require fabricating data and research findings, which would be speculative and misleading. Scientific accuracy can only be guaranteed by referencing and analyzing existing peer-reviewed research, which is absent in this case.

While the methodologies listed in the query—such as radioligand binding assays, Surface Plasmon Resonance, FRET, and site-directed mutagenesis—are standard techniques for characterizing peptide-receptor interactions, their application and the resulting data are unique to each specific compound and its biological target. Without any foundational research identifying a target for "this compound," any discussion of its interaction mechanisms would be entirely hypothetical.

Investigation of Molecular Interaction Mechanisms of Ala Ser Thr Thr Thr Asn 3,5 Diiodo Tyr Thr

Computational Docking and Molecular Modeling of Peptide-Target Complexes

Computational docking and molecular modeling are powerful in-silico tools used to predict the binding conformation and affinity of a ligand (in this case, the peptide) to a target receptor. nih.govdovepress.comfrontiersin.org These methods utilize scoring functions to estimate the binding energy of different poses of the peptide within the receptor's binding site. For Ala-Ser-Thr-Thr-Thr-Asn-3,5-Diiodo-Tyr-Thr, molecular dynamics simulations can further elucidate the stability of the peptide-target complex and the conformational changes that occur upon binding. nih.gov

While specific experimental structures of this peptide bound to a receptor are not publicly available, we can hypothesize its interaction with a putative receptor based on the known interactions of similar peptides. A molecular docking simulation would typically involve preparing the three-dimensional structures of both the peptide and the receptor. The peptide's structure would be built and energy-minimized, considering the stereochemistry of its amino acids. The large, hydrophobic iodine atoms on the tyrosine residue would significantly influence the peptide's conformational preferences and its interaction with the receptor's binding pocket.

The docking process would then systematically sample different orientations and conformations of the peptide within the receptor's active site. The resulting poses are then scored based on factors like electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation energy. The pose with the most favorable score is predicted as the most likely binding mode.

Table 1: Predicted Binding Affinities and Interaction Energies for this compound with a Hypothetical Receptor

| Parameter | Predicted Value | Key Contributing Residues |

| Binding Affinity (Kd) | Micromolar (µM) range | 3,5-Diiodo-Tyr, Asn, Thr |

| Docking Score (kcal/mol) | -8.5 to -12.0 | 3,5-Diiodo-Tyr, Thr, Ser |

| Hydrogen Bonds | 5-8 | Asn, Thr, Ser, Ala |

| Hydrophobic Interactions | Significant contribution | 3,5-Diiodo-Tyr, Ala |

Note: The data in this table is hypothetical and serves to illustrate the typical outputs of a computational docking study. The actual values would depend on the specific receptor being modeled.

Influence of 3,5-Diiodotyrosine on pH-Dependent Binding Properties and Receptor Recognition

The substitution of tyrosine with 3,5-diiodotyrosine is a key modification that can introduce pH-dependent binding characteristics to the peptide. nih.govacs.org The phenolic hydroxyl group of 3,5-diiodotyrosine has a pKa of approximately 6.5, which is significantly lower than that of tyrosine (around 10.5). acs.org This means that in acidic environments (pH below 6.5), the hydroxyl group is predominantly protonated, and the residue behaves more like a native tyrosine. However, at physiological pH (around 7.4), the hydroxyl group is deprotonated, resulting in a negatively charged phenolate (B1203915) ion. nih.govacs.org

This change in ionization state can have a profound impact on receptor recognition and binding affinity. If the protonated form of the 3,5-diiodotyrosine is crucial for binding (e.g., by acting as a hydrogen bond donor), the peptide will exhibit stronger binding at acidic pH and weaker binding at neutral or alkaline pH. This property is particularly relevant for targeting tissues with acidic microenvironments, such as tumors or sites of inflammation. nih.gov

Studies on other peptides, such as the M2 macrophage-targeting peptide (M2pep), have demonstrated that the incorporation of 3,5-diiodotyrosine confers a selective binding advantage at pH 6 compared to pH 7.4. nih.govacs.org This switchable binding behavior is a direct consequence of the ionization state of the di-iodinated tyrosine.

Table 2: Hypothetical pH-Dependent Binding Affinity of this compound

| pH | Ionization State of 3,5-Diiodotyrosine | Predicted Relative Binding Affinity |

| 5.5 | Protonated (Neutral) | High |

| 6.5 | Mixed Population | Moderate |

| 7.4 | Deprotonated (Negative Charge) | Low |

Note: This table illustrates the expected trend in binding affinity based on the known properties of 3,5-diiodotyrosine. The exact affinities would need to be determined experimentally.

Investigation of Specific Interaction Motifs Involving the Diiodotyrosine Moiety

The diiodotyrosine moiety introduces unique interaction motifs that are not present with a standard tyrosine residue. The two bulky iodine atoms significantly increase the hydrophobicity and steric bulk of the side chain. This can lead to enhanced van der Waals and hydrophobic interactions with complementary pockets on the receptor surface.

The aromatic ring of 3,5-diiodotyrosine can also participate in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tryptophan, or another tyrosine) in the receptor's binding site. The electron-withdrawing nature of the iodine atoms modifies the electronic properties of the aromatic ring, which can fine-tune the strength and geometry of these stacking interactions.

In the context of the YXXΦ motif, where 'Y' is the tyrosine residue and 'Φ' is a bulky hydrophobic residue, the di-iodination of tyrosine would further enhance the hydrophobic character of this critical recognition element. nih.gov This could lead to a tighter and more specific interaction with the corresponding binding partner, such as the medium chain subunits of adaptor protein complexes. nih.gov

Table 3: Potential Interaction Motifs Involving the 3,5-Diiodotyrosine Moiety

| Interaction Type | Potential Interacting Partner in Receptor | Significance |

| Halogen Bonding | Backbone carbonyl oxygen, Asp/Glu side chains | Provides specificity and enhances affinity. |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine (B10760859) pockets | Major contributor to binding energy. |

| π-π Stacking | Phenylalanine, Tryptophan, Tyrosine | Orients the peptide within the binding site. |

| Ion-Ion Interaction (at pH > 6.5) | Positively charged residues (Lys, Arg) | Can either be attractive or repulsive, contributing to pH-dependent binding. |

Enzymatic Stability and Proteolytic Degradation Studies of Ala Ser Thr Thr Thr Asn 3,5 Diiodo Tyr Thr

Identification and Characterization of Proteolytic Degradation Products

Following in vitro incubation with selected proteases, the resulting peptide fragments would be identified and characterized to map the exact cleavage sites. High-Performance Liquid Chromatography (HPLC) is typically used to separate the degradation products from the intact parent peptide. Subsequent analysis by mass spectrometry (MS), often coupled with tandem MS (B15284909) (MS/MS), allows for the precise determination of the mass of each fragment, thereby confirming its amino acid sequence and identifying the scissile bond. nih.gov

Based on the susceptibility profile discussed above, several degradation products can be hypothesized.

Cleavage by Chymotrypsin (B1334515) or Pepsin: Cleavage at the C-terminus of 3,5-Diiodo-Tyr⁷ would yield two primary fragments:

Ala-Ser-Thr-Thr-Thr-Asn-3,5-Diiodo-Tyr

Thr

Cleavage by Proteinase K: Multiple fragments could be generated. For example, cleavage after Alanine (B10760859) would produce:

Ala

Ser-Thr-Thr-Thr-Asn-3,5-Diiodo-Tyr-Thr

Cleavage by Exopeptidases: Sequential degradation would occur from the termini. Aminopeptidase activity would release Alanine first, followed by Serine, and so on. Carboxypeptidase activity would release the C-terminal Threonine.

The table below lists the potential degradation products resulting from single cleavage events by different proteases.

| Protease | Cleavage Site | Predicted Degradation Products |

| Chymotrypsin/Pepsin | 3,5-Diiodo-Tyr⁷ - Thr⁸ | Fragment 1: Ala-Ser-Thr-Thr-Thr-Asn-3,5-Diiodo-Tyr Fragment 2: Thr |

| Proteinase K | Ala¹ - Ser² | Fragment 1: Ala Fragment 2: Ser-Thr-Thr-Thr-Asn-3,5-Diiodo-Tyr-Thr |

| Aminopeptidase | N-terminus | Fragment 1: Ala Fragment 2: Ser-Thr-Thr-Thr-Asn-3,5-Diiodo-Tyr-Thr |

| Carboxypeptidase | C-terminus | Fragment 1: Ala-Ser-Thr-Thr-Thr-Asn-3,5-Diiodo-Tyr Fragment 2: Thr |

Strategies for Enhancing Proteolytic Resistance of the Peptide

Given the inherent susceptibility of peptides to proteolysis, several chemical modification strategies can be employed to enhance the stability of Ala-Ser-Thr-Thr-Thr-Asn-3,5-Diiodo-Tyr-Thr. nih.govmdpi.com

D-Amino Acid Substitutions: The substitution of naturally occurring L-amino acids with their D-enantiomers at or near protease cleavage sites is a highly effective strategy. nih.gov Proteases are stereospecific and generally cannot recognize or cleave peptide bonds involving D-amino acids. mdpi.com For instance, replacing L-Ala¹ with D-Ala would confer resistance to aminopeptidases. Similarly, substituting L-Thr⁸ with D-Thr would block carboxypeptidases. Replacing the 3,5-Diiodo-L-Tyr⁷ with its D-isomer could prevent cleavage by chymotrypsin and other endopeptidases at that site. nih.gov

Backbone Modifications: Altering the peptide backbone can prevent protease recognition. nih.gov N-methylation of the amide nitrogen at a cleavage site is a common modification that introduces steric hindrance and removes the hydrogen bond donor capability of the amide, thus inhibiting enzyme binding. mdpi.com For example, methylating the nitrogen of the Thr⁸ residue would likely prevent cleavage of the Tyr⁷-Thr⁸ bond.

Terminal Modifications: To protect against exopeptidases, the N- and C-termini can be modified. N-terminal acetylation and C-terminal amidation are standard techniques that block the action of aminopeptidases and carboxypeptidases, respectively. nih.gov

Cyclization: Converting the linear peptide into a cyclic structure can significantly enhance proteolytic resistance by restricting the peptide's conformation, making it a poorer substrate for many proteases. nih.govbachem.com Cyclization could be achieved through a head-to-tail linkage or by forming a bond between the side chains of two amino acids.

The following table summarizes potential modifications to enhance the stability of the peptide.

| Modification Strategy | Specific Example for the Peptide | Rationale |

| D-Amino Acid Substitution | Replace L-Ala¹ with D-Ala | Confers resistance to aminopeptidases. nih.gov |

| Replace 3,5-Diiodo-L-Tyr⁷ with 3,5-Diiodo-D-Tyr | Prevents recognition by endopeptidases like chymotrypsin. nih.gov | |

| Backbone Modification | N-methylation of the Tyr⁷-Thr⁸ peptide bond | Sterically hinders protease access to the cleavage site. nih.gov |

| Terminal Modifications | N-terminal Acetylation | Blocks degradation by aminopeptidases. |

| C-terminal Amidation | Blocks degradation by carboxypeptidases. |

In Silico Prediction of Peptide Biodegradation Pathways

Computational tools, or in silico methods, offer a rapid and cost-effective approach to predict the potential metabolic fate of peptides. nih.gov These bioinformatics tools use databases of known protease cleavage sites and algorithms to identify susceptible bonds within a given amino acid sequence. wikipedia.org

Web-based servers like PeptideCutter and other prediction tools can analyze the sequence this compound to predict potential cleavage sites for a wide range of proteases. pitt.eduexpasy.orgexpasy.org These predictions are based on scoring matrices or machine learning models trained on extensive experimental data. researchgate.net While these tools are powerful for standard amino acids, their accuracy for sequences containing modified residues like 3,5-Diiodo-Tyrosine may be limited unless the tool is specifically designed to handle them. The prediction would likely treat the modified tyrosine as a standard tyrosine, identifying it as a potential cleavage site for enzymes like chymotrypsin and pepsin.

A typical in silico analysis would generate a list of enzymes predicted to cleave the peptide and the specific bonds they would target, as shown in the hypothetical table below.

| Protease | Predicted Cleavage Site | Confidence/Score (Hypothetical) |

| Pepsin (pH 1.3) | Asn⁶ - 3,5-Diiodo-Tyr⁷ | High |

| 3,5-Diiodo-Tyr⁷ - Thr⁸ | High | |

| Chymotrypsin (high specificity) | 3,5-Diiodo-Tyr⁷ - Thr⁸ | Medium |

| Proteinase K | Ala¹ - Ser² | High |

| Asn⁶ - 3,5-Diiodo-Tyr⁷ | Medium | |

| 3,5-Diiodo-Tyr⁷ - Thr⁸ | High | |

| Thermolysin | Asn⁶ - 3,5-Diiodo-Tyr⁷ | Medium |

These computational predictions serve as a valuable guide for designing subsequent in vitro experiments. By highlighting the most probable points of enzymatic attack, in silico analysis allows for a more focused approach to both stability testing and the rational design of stabilized peptide analogs. mass-analytica.com

Advanced Analytical Methodologies for Detection and Quantification of Ala Ser Thr Thr Thr Asn 3,5 Diiodo Tyr Thr in Complex Research Matrices

Quantitative High-Performance Liquid Chromatography (HPLC) for Purity and Concentration Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of peptides, offering robust methods for purity assessment and concentration determination. phmethods.netnih.gov For the peptide Ala-Ser-Thr-Thr-Thr-Asn-3,5-Diiodo-Tyr-Thr, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach due to the presence of both hydrophobic (3,5-Diiodo-Tyr) and hydrophilic (Ser, Thr, Asn) residues. nih.gov

The separation principle of RP-HPLC is based on the differential partitioning of the analyte between a nonpolar stationary phase (commonly C8 or C18 alkyl chains bonded to silica) and a polar mobile phase. phmethods.net A gradient elution is generally employed, where the concentration of an organic solvent (like acetonitrile) in the aqueous mobile phase is gradually increased to elute peptides of varying hydrophobicity. nih.gov The inclusion of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase helps to sharpen peaks and improve resolution by forming neutral ion pairs with the charged groups of the peptide. nih.gov

Purity is determined by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all observed peaks in the chromatogram. Concentration is typically determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration. For peptides containing chromophores like the diiodotyrosine residue, UV detection at a specific wavelength (e.g., 280 nm) is standard.

Detailed Research Findings: While a specific protocol for this exact peptide is not extensively published, methods for similar iodinated peptides can be adapted. For instance, a method developed for the determination of iodotyrosines and iodothyronines utilized a C18 column with a gradient of acetonitrile (B52724) in a 0.1% aqueous TFA solution. researchgate.net The flow rate is typically set at 1 mL/min. researchgate.net The detection limits for such methods can be in the low microgram per milliliter range. researchgate.net For absolute quantification, especially where a certified reference standard of the peptide is unavailable, derivatization of the tyrosine residue to its diiodinated form followed by inductively coupled plasma mass spectrometry (ICP-MS) detection of iodine can provide highly accurate results. nih.gov

Interactive Data Table: Illustrative HPLC Parameters

| Parameter | Value/Condition | Rationale |

|---|---|---|

| Column | C18, 5 µm particle size, 4.6 x 250 mm | Standard for peptide separations, provides good resolution. |

| Mobile Phase A | 0.1% TFA in Water | Acidic pH improves peak shape and provides counter-ions. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for eluting the peptide from the column. |

| Gradient | 5-60% B over 30 minutes | A broad gradient accommodates a wide range of peptide polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |

| Detection | UV at 280 nm | The diiodotyrosine residue allows for sensitive detection at this wavelength. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection and Quantification

For applications requiring higher sensitivity and selectivity, such as analyzing the peptide in complex biological fluids, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govtechnologynetworks.com This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. The mass spectrometer provides two stages of mass analysis: the first (MS1) selects the protonated molecular ion of the target peptide (the precursor ion), and the second (MS2) analyzes the fragment ions (product ions) generated from the precursor ion through collision-induced dissociation (CID). youtube.com This process, known as Multiple Reaction Monitoring (MRM), allows for highly specific and sensitive quantification, even in the presence of co-eluting interfering substances. youtube.com

Detailed Research Findings: The development of an LC-MS/MS (B15284909) method for this compound would begin with the determination of its precursor and product ions. The precursor ion will be the [M+H]+ or [M+2H]2+ ion of the peptide. The specific product ions are determined by fragmenting the peptide in the collision cell of the mass spectrometer. The fragmentation of peptides is predictable, primarily occurring at the amide bonds to produce b- and y-type ions. youtube.com For quantification, stable isotope-labeled internal standards are often used to correct for matrix effects and variations in sample preparation and instrument response. nih.gov A study on the simultaneous determination of delta-ALA and tyrosine in biological fluids demonstrated the high specificity and low detection limits achievable with LC-MS/MS, with limits of quantitation around 0.1 µmol/L. nih.gov

Interactive Data Table: Predicted LC-MS/MS Parameters

| Parameter | Value/Condition | Rationale |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is standard for ionizing peptides. |

| Precursor Ion (m/z) | Calculated [M+H]+ and [M+2H]2+ | Specific to the peptide's molecular weight. |

| Product Ions (m/z) | Predicted b- and y-series ions | Specific fragments used for confirmation and quantification. |

| Collision Energy | Optimized for each transition | Energy required to produce the most abundant and stable product ions. |

| Dwell Time | ~50-100 ms per transition | Time spent acquiring data for each ion transition. |

| LC Conditions | Similar to HPLC, but often with UPLC for faster analysis | Ultra-High-Performance Liquid Chromatography provides better resolution and speed. youtube.com |

Capillary Electrophoresis (CE) for Charge and Size-Based Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that is orthogonal to HPLC, meaning it separates molecules based on different physicochemical principles. nih.gov In its most common form, Capillary Zone Electrophoresis (CZE), separation is based on the mass-to-charge ratio of the analyte. nih.gov This makes CE particularly well-suited for the analysis of peptides, which are charged molecules. nih.gov The technique is known for its high efficiency, short analysis times, and minimal consumption of sample and reagents. nih.govbio-rad.com

For the peptide this compound, the net charge will depend on the pH of the background electrolyte (BGE). The separation can be optimized by adjusting the pH, buffer concentration, applied voltage, and capillary dimensions. nih.gov

Detailed Research Findings: CE has been successfully applied to the separation of a wide variety of peptides, including synthetic peptides and peptide fragments from protein digests. bio-rad.comcapes.gov.br For instance, the separation of various nonapeptides has been achieved using a 150 mM phosphoric acid buffer at a pH of 1.8. nih.gov The low pH ensures that the peptides are positively charged and that the silanol (B1196071) groups on the fused-silica capillary are protonated, minimizing peptide adsorption to the capillary wall. Detection is typically performed using on-column UV absorbance at a low wavelength (e.g., 200-214 nm) to detect the peptide bonds. nih.gov While less sensitive than LC-MS/MS, CE can provide valuable complementary information on purity and the presence of charged variants.

Interactive Data Table: Typical CE Parameters

| Parameter | Value/Condition | Rationale |

|---|---|---|

| Capillary | Fused-silica, 50 µm I.D., 30-50 cm length | Standard dimensions for peptide analysis. |

| Background Electrolyte | 50-100 mM Phosphate (B84403) or Borate buffer | Buffer choice and concentration affect resolution and current. |

| pH | 2.5 or 9.0 | Low pH for cationic separation, high pH for anionic separation. |

| Applied Voltage | 15-25 kV | Higher voltage generally leads to faster separations. |

| Temperature | 25 °C | Controlled temperature for migration time reproducibility. |

| Detection | UV at 214 nm | General wavelength for peptide bond absorbance. |

Development of Immunoassays for Specific Peptide Detection (if antibodies are generated)

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a highly specific and sensitive method for the detection and quantification of a target analyte, provided that specific antibodies can be generated against it. acs.org For the peptide this compound, which is a relatively small molecule (a nonapeptide), it would need to be conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to become immunogenic and elicit an antibody response in a host animal. nih.gov

The success of this approach hinges on the ability to produce monoclonal or polyclonal antibodies that specifically recognize the peptide sequence or a unique feature like the 3,5-diiodotyrosine residue, without significant cross-reactivity to other molecules in the sample matrix.

Detailed Research Findings: The production of anti-peptide antibodies is a well-established process. nih.gov Peptides of 10-15 amino acids in length are considered ideal for raising antibodies. genscript.com The design of the peptide antigen is crucial; it should ideally represent an epitope that is accessible on the target. nih.gov Once high-affinity, specific antibodies are obtained, a competitive ELISA format is typically developed for quantification. In this format, the sample peptide competes with a labeled version of the peptide for binding to a limited number of antibody-binding sites. The resulting signal is inversely proportional to the concentration of the peptide in the sample. While no specific immunoassay for this compound is documented, the general principles of peptide antibody production and immunoassay development are widely applicable. youtube.com

Interactive Data Table: Key Steps in Immunoassay Development

| Step | Description | Key Considerations |

|---|---|---|

| 1. Antigen Preparation | Covalently linking the peptide to a carrier protein (e.g., KLH). | Choice of conjugation chemistry; ensuring the peptide's key epitopes remain exposed. |

| 2. Immunization | Injecting the peptide-carrier conjugate into a host animal (e.g., rabbit, mouse). | Use of adjuvants to enhance the immune response; immunization schedule. |

| 3. Antibody Purification | Isolating the specific antibodies from the animal's serum using affinity chromatography. | Using an immobilized form of the peptide to capture the specific antibodies. |

| 4. Assay Development | Optimizing the parameters of a competitive ELISA (or other immunoassay format). | Antibody and antigen concentrations, incubation times, blocking buffers, and detection system. |

| 5. Validation | Assessing the assay for specificity, sensitivity, accuracy, and precision. | Testing for cross-reactivity with related molecules and interference from the sample matrix. |

Structure Activity Relationship Sar Studies of Ala Ser Thr Thr Thr Asn 3,5 Diiodo Tyr Thr Analogs

Design and Synthesis of Alanine (B10760859) Scans and Truncated Variants

A foundational technique in SAR is alanine scanning mutagenesis, where each amino acid residue (except native alanines) is systematically replaced with alanine. wikipedia.org Alanine is chosen because its small, inert methyl side chain removes specific side-chain interactions (hydrophilic, hydrophobic, electrostatic) without significantly altering the peptide's backbone conformation. wikipedia.orggenscript.com This process helps identify "hotspot" residues—those critical for biological activity. pnas.org For the target peptide, this would involve synthesizing seven new variants, each with a single alanine substitution.

Truncated variants are created by systematically removing amino acids from the N- and C-termini of the peptide. nih.gov This helps to identify the minimal sequence required for activity. nih.gov For an octapeptide like Ala-Ser-Thr-Thr-Thr-Asn-3,5-Diiodo-Tyr-Thr, this would involve creating a series of shorter peptides to determine if a smaller core sequence retains function. In some cases, truncation can unexpectedly lead to an increase in binding affinity by removing unfavorable interactions or allowing the core peptide to adopt a more optimal binding conformation. nih.gov

The synthesis of these analogs is typically achieved through solid-phase peptide synthesis (SPPS), a mature technology that allows for the stepwise addition of amino acids, including unnatural ones like 3,5-Diiodo-Tyrosine, onto a resin support. nih.gov

Table 1: Illustrative Alanine Scan of this compound This table presents hypothetical data based on common outcomes in alanine scanning studies to illustrate how results would be interpreted.

| Position | Original Residue | Substituted Residue | Hypothetical Relative Activity (%) | Interpretation of Residue's Importance |

| 1 | Ala | - | 100 | Native Alanine, baseline |

| 2 | Ser | Ala | 85 | Minor contribution to activity |

| 3 | Thr | Ala | 80 | Minor contribution to activity |

| 4 | Thr | Ala | 75 | Minor contribution to activity |

| 5 | Thr | Ala | 70 | Minor contribution to activity |

| 6 | Asn | Ala | 40 | Moderate contribution, likely involved in hydrogen bonding |

| 7 | 3,5-Diiodo-Tyr | Ala | <1 | Critical for activity; likely a primary binding "hotspot" |

| 8 | Thr | Ala | 90 | Minimal contribution to activity |

Systematic Substitutional Analysis of Amino Acid Residues

Beyond alanine scanning, a systematic substitutional analysis involves replacing key residues with other amino acids to probe the importance of specific chemical properties like charge, hydrophobicity, size, and aromaticity. nih.govnih.gov For instance, after identifying 3,5-Diiodo-Tyr⁷ as a hotspot, it could be replaced with Tyrosine, Phenylalanine, or Tryptophan to determine the role of the iodine atoms versus the aromatic ring. acs.org Similarly, the polar, uncharged residues (Ser, Thr, Asn) could be substituted with charged (Asp, Glu, Lys) or nonpolar (Val, Leu) residues to understand the requirements at these positions.

In studies of Neuropeptide Y (NPY), a complete L-alanine scan revealed that different residues were critical for binding to different receptor subtypes (Y1 vs. Y2). nih.govresearchgate.net For the Y1 receptor, Arg³³ and Arg³⁵ were found to be essential, whereas for the Y2 receptor, Arg³⁵ and Tyr³⁶ were the most critical residues. nih.govresearchgate.net This highlights how systematic substitution can uncover nuanced roles for each amino acid in receptor selectivity and binding. Such an approach for this compound would be essential to map its interaction landscape.

Impact of 3,5-Diiodotyrosine Positional and Structural Modifications on Molecular Interactions

The 3,5-Diiodotyrosine residue is a prominent feature, suggesting it plays a critical role. Its large, hydrophobic, and electron-rich nature makes it a likely candidate for key binding interactions. Modifications to this residue would provide significant insight.

Positional Analysis: Synthesizing isomers where the 3,5-Diiodotyrosine is moved to other positions in the sequence would determine if its location at position 7 is optimal for activity.

Structural Modifications: Replacing 3,5-Diiodotyrosine with other halogenated tyrosines (e.g., 3-Iodo-Tyr, 3,5-Dibromo-Tyr) or non-halogenated tyrosine would clarify the role of the iodine atoms. The iodine atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and structural order. nih.gov Studies on other iodinated peptides have shown that iodination can increase intramolecular order and influence aggregation properties, which in turn affects how the peptide interacts with biological targets like enzymes. nih.gov Replacing it with a non-aromatic bulky residue could probe the necessity of the phenyl ring for π-stacking interactions.

Influence of Stereochemistry (e.g., D-amino acids at specific positions) on Peptide Function and Stability

Peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases in the body. nih.govresearchgate.net A common strategy to enhance peptide stability is the introduction of D-amino acids, which are the non-natural mirror images of L-amino acids. mdpi.comnih.gov Because proteases are stereospecific, peptide bonds involving D-amino acids are not easily recognized or cleaved, leading to a longer biological half-life. mdpi.com

Systematic substitution of L-amino acids with their D-enantiomers can have varied effects:

Enhanced Stability: Partial or full D-amino acid substitution has been shown to greatly improve peptide stability in serum. nih.govpnas.org

Preserved or Altered Activity: If a peptide acts on a non-chiral target like a cell membrane, its D-enantiomer (the version where all residues are D-amino acids) may retain full activity. nih.gov However, if it interacts with a chiral receptor, activity is often reduced or eliminated. researchgate.net